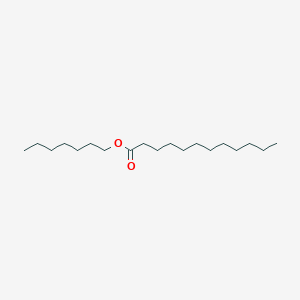methanone CAS No. 50609-81-9](/img/structure/B14668657.png)
[5-(Methylsulfanyl)-4-phenylthiophen-2-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone is an organic compound that features a thiophene ring substituted with a phenyl group and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone typically involves the condensation of thiophene derivatives with appropriate phenyl and methylsulfanyl substituents. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
化学反応の分析
Types of Reactions
5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways .
類似化合物との比較
Similar Compounds
- 4-[5-(Methylsulfonyl)-phenyl]piperazin-1-ylmethanone : This compound has similar structural features but includes a piperazine ring, which may confer different biological activities .
- Thiophene Derivatives : Other thiophene-based compounds with varying substituents that exhibit different chemical and biological properties .
Uniqueness
5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone is unique due to its specific combination of substituents, which can influence its reactivity and interactions with biological targets
特性
CAS番号 |
50609-81-9 |
|---|---|
分子式 |
C18H14OS2 |
分子量 |
310.4 g/mol |
IUPAC名 |
(5-methylsulfanyl-4-phenylthiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H14OS2/c1-20-18-15(13-8-4-2-5-9-13)12-16(21-18)17(19)14-10-6-3-7-11-14/h2-12H,1H3 |
InChIキー |
OWIBILUNUYHXOX-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


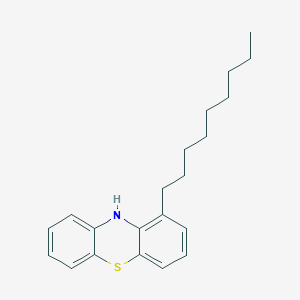
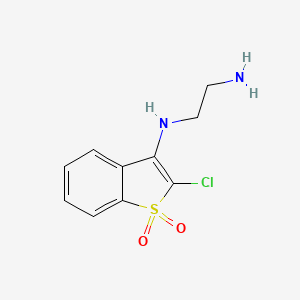
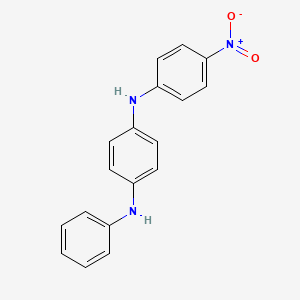
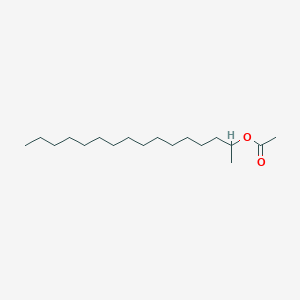

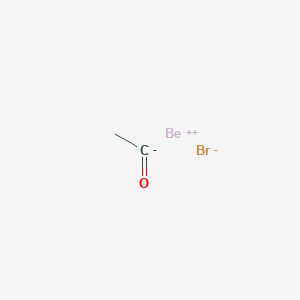

![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
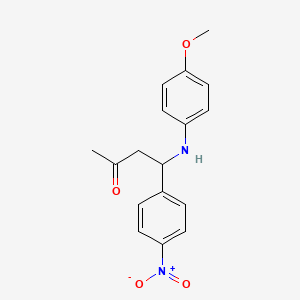

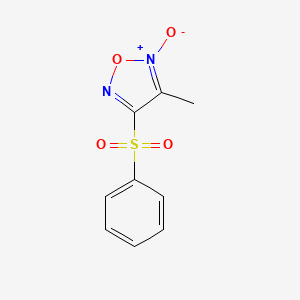

![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
